Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-2-amino-5-bromobenzoic acid stands as a pivotal building block in modern peptide synthesis and drug discovery, primarily owing to the unique and versatile reactivity conferred by its bromine substituent. This technical guide delves into the multifaceted role of the bromine atom, dissecting its influence on the molecule's electronic and steric properties and, consequently, its reactivity during and after solid-phase peptide synthesis (SPPS). We will explore the nuanced effects of bromine on the acidity of the carboxylic acid and the nucleophilicity of the amine, its impact on peptide coupling efficiency, and its celebrated function as a strategic handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions. This document serves as an in-depth resource, providing both theoretical understanding and practical, field-proven protocols for leveraging the unique chemistry of this compound in advanced research and development.
Introduction: The Strategic Importance of Halogenation in Peptide Chemistry
The introduction of halogen atoms, particularly bromine, into amino acid and peptide scaffolds is a well-established strategy for modulating their biological activity and expanding their synthetic versatility. In the context of Fmoc-2-amino-5-bromobenzoic acid, the bromine atom is not merely a passive substituent; it actively shapes the molecule's reactivity profile. Its presence offers a dual advantage: a subtle modulation of the intrinsic reactivity of the amino and carboxylic acid groups during peptide synthesis and, more significantly, a latent reactive site for subsequent chemical diversification. Understanding the interplay of these roles is crucial for the effective application of this versatile building block.
The Electronic and Steric Landscape of Fmoc-2-amino-5-bromobenzoic Acid
The reactivity of Fmoc-2-amino-5-bromobenzoic acid is fundamentally governed by the electronic and steric effects of its constituent functional groups, with the bromine atom playing a critical and often conflicting role.
Electronic Effects: A Balancing Act of Induction and Resonance
The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing effect is strongest at the carbon atom directly attached to the bromine and diminishes with distance.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the aromatic ring. This electron-donating effect increases electron density at the ortho and para positions relative to the bromine atom.
In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.
For Fmoc-2-amino-5-bromobenzoic acid, these electronic effects have several important consequences:
-
-
Modulated Nucleophilicity of the Amino Group: The electron-withdrawing nature of the bromine atom can slightly decrease the electron density on the 2-amino group, thereby reducing its nucleophilicity. However, this effect is generally considered to be minor in the context of standard peptide coupling reactions where potent activating agents are used.
Steric Effects: The Impact of Atomic Radius
The bromine atom possesses a significantly larger van der Waals radius than a hydrogen atom. This steric bulk can, in principle, influence the rate and efficiency of peptide coupling reactions. However, given its position at C5, which is meta to the carboxylic acid and para to the amino group, the steric hindrance it presents to the reacting centers is generally minimal. Standard coupling reagents are typically effective in overcoming any minor steric impediment. It is worth noting that for highly sterically hindered couplings, the choice of coupling reagent and reaction conditions can become more critical[2][3][4].
Synthesis of Fmoc-2-amino-5-bromobenzoic Acid
The synthesis of Fmoc-2-amino-5-bromobenzoic acid is a two-step process starting from 2-aminobenzoic acid (anthranilic acid).
Step 1: Bromination of 2-Aminobenzoic Acid
The first step involves the electrophilic aromatic substitution of 2-aminobenzoic acid with bromine. The amino and carboxyl groups direct the incoming bromine to the 5-position.
Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid [1][5]
-
Dissolve sodium 2-aminobenzoate (40 mmol) in 32 mL of glacial acetic acid at 15°C.
-
Slowly add a solution of bromine (40 mmol) in 47 mL of glacial acetic acid dropwise to the stirred solution.
-
Continue stirring the mixture at 15°C for 1 hour.
-
Filter the resulting precipitate, wash with benzene, and dry in the dark to yield 2-amino-5-bromobenzoic acid.
Step 2: Fmoc Protection of the Amino Group
The second step is the protection of the 2-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.
Experimental Protocol: Synthesis of Fmoc-2-amino-5-bromobenzoic Acid
-
Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in a suitable solvent such as dioxane or acetone.
-
Add an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to dissolve the amino acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in the same organic solvent to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to stir at 0°C for 2-3 hours and then at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to a pH of 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure Fmoc-2-amino-5-bromobenzoic acid.
Reactivity in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-2-amino-5-bromobenzoic acid is as a building block in SPPS. The general workflow of SPPS using Fmoc chemistry is a cyclical process of deprotection, washing, coupling, and washing.
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Resin [label="Solid Support (Resin)"];
Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"];
Washing_1 [label="Washing\n(DMF)"];
Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)"];
Washing_2 [label="Washing\n(DMF)"];
Repeat [label="Repeat Cycle"];
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Resin -> Fmoc_Deprotection;
Fmoc_Deprotection -> Washing_1;
Washing_1 -> Coupling;
Coupling -> Washing_2;
Washing_2 -> Repeat [label="for next amino acid"];
Repeat -> Fmoc_Deprotection [style=dashed];
Washing_2 -> Cleavage [label="after final coupling"];
Cleavage -> Final_Peptide;
}
Diagram 1: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Coupling Efficiency
While the electronic and steric effects of the bromine atom are present, in practice, the coupling of Fmoc-2-amino-5-bromobenzoic acid generally proceeds with high efficiency using standard coupling reagents. The choice of activator is crucial for ensuring complete and rapid amide bond formation.
Table 1: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Key Features |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Cost-effective, but can lead to racemization without additives. |
| Uronium/Aminium | HBTU, HATU, HCTU | High coupling efficiency, fast reaction times, low racemization.[6] |
| Phosphonium | PyBOP, PyAOP | Highly reactive, particularly effective for sterically hindered couplings. |
| Oxyma-based | COMU | High efficiency comparable to HATU with an improved safety profile.[6] |
For the coupling of Fmoc-2-amino-5-bromobenzoic acid, uronium or phosphonium reagents such as HATU or PyBOP are recommended to ensure high yields, although standard carbodiimide activation with an additive like HOBt is often sufficient.
Experimental Protocol: Manual SPPS Coupling of Fmoc-2-amino-5-bromobenzoic Acid [7][8]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (4 equivalents), an activating agent such as HATU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
The Bromine Atom as a Versatile Handle for Post-Synthetic Modification
The most significant role of the bromine atom in Fmoc-2-amino-5-bromobenzoic acid is its utility as a reactive handle for post-synthetic modification of the resulting peptide. The carbon-bromine bond on the aromatic ring is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
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Peptide_Br [label="Peptide containing\n5-bromoanthraniloyl moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh3)4, Pd(OAc)2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Coupling_Partner [label="Coupling Partner\n(e.g., Boronic acid, Alkyne, Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Modified_Peptide [label="Modified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Peptide_Br -> Modified_Peptide;
Pd_Catalyst -> Modified_Peptide;
Coupling_Partner -> Modified_Peptide;
}
Diagram 2: General scheme of palladium-catalyzed cross-coupling on a peptide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl groups.
Experimental Protocol: On-Resin Suzuki-Miyaura Coupling [9][10][11][12][13]
-
Peptide Synthesis: Synthesize the peptide on a solid support, incorporating Fmoc-2-amino-5-bromobenzoic acid at the desired position.
-
Resin Preparation: After the final synthesis step, wash the peptide-resin with a suitable solvent like DMF or THF.
-
Reaction Setup: In a reaction vessel, add the peptide-resin, the desired arylboronic acid (5-10 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.2 equivalents), and a base like Na2CO3 or Cs2CO3 (5-10 equivalents).
-
Solvent: Add a degassed solvent mixture, for example, DMF/water or THF/water.
-
Reaction: Heat the mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: After the reaction is complete, wash the resin thoroughly with water, DMF, and DCM to remove the catalyst and excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail and purify by HPLC.
Conclusion
The bromine atom in Fmoc-2-amino-5-bromobenzoic acid imparts a dual functionality that makes it an invaluable tool in peptide chemistry and drug discovery. While its electronic and steric effects subtly modulate the reactivity of the amino and carboxylic acid groups during solid-phase peptide synthesis, its primary strategic importance lies in its role as a versatile synthetic handle. The ability to perform post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, on the brominated aromatic ring opens up a vast chemical space for the creation of novel peptide analogs with tailored properties. A thorough understanding of these principles and the application of robust experimental protocols will enable researchers to fully exploit the potential of this powerful building block in their scientific endeavors.
References
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Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202314961. [Link]
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Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202314961. [Link]
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ResearchGate. (2006). Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. Retrieved from [Link]
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Scite.ai. (n.d.). Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides. Retrieved from [Link]
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Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205. [Link]
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PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]
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Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Ruiz-Rodriguez, J., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(14), 8016-8092. [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). Retrieved from [Link]
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Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]
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National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7622. [Link]
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Van der Poorten, O., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(23), 5543. [Link]
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University of Washington. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
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Al-Warhi, T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
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National Institutes of Health. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(10), 12151-12159. [Link]
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PubMed. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Retrieved from [Link]
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ResearchGate. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]
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Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
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PubMed. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved from [Link]
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